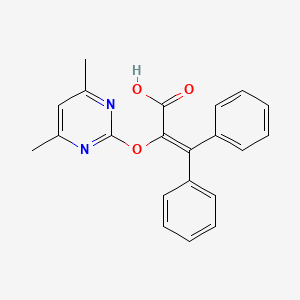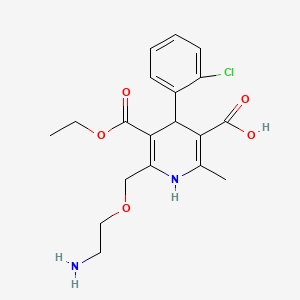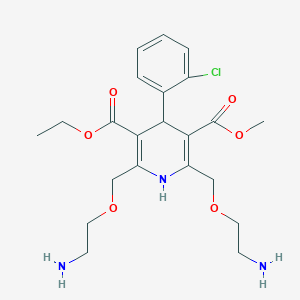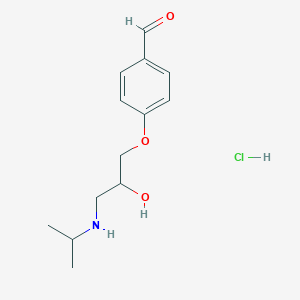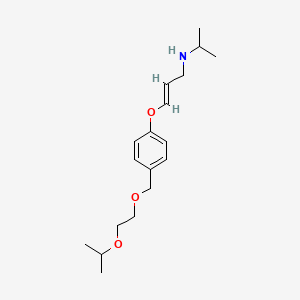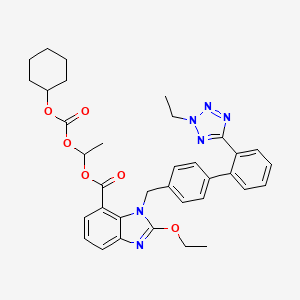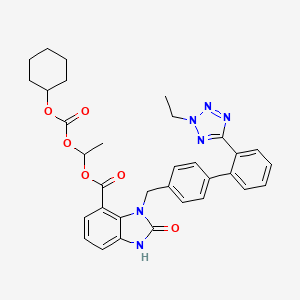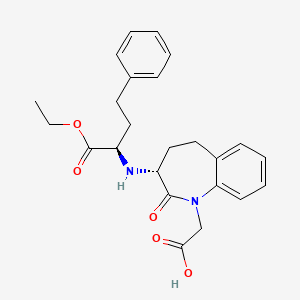
ent-Benazepril
Overview
Description
ent-Benazepril: is a stereoisomer of benazepril, a medication primarily used to treat high blood pressure, heart failure, and chronic kidney disease. Benazepril is an angiotensin-converting enzyme (ACE) inhibitor that works by relaxing blood vessels, making it easier for the heart to pump blood. The compound is known for its high efficacy and relatively low side-effect profile compared to other ACE inhibitors .
Mechanism of Action
Target of Action
CGP-42456A, also known as Benazepril, is primarily targeted at the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by CGP-42456A is the renin-angiotensin system . By inhibiting ACE, CGP-42456A prevents the formation of angiotensin II from angiotensin I . This leads to a decrease in vasoconstriction and aldosterone secretion, ultimately reducing blood pressure .
Pharmacokinetics
Benazepril, the prodrug form of CGP-42456A, is metabolized by the liver into its active form, benazeprilat . The pharmacokinetic properties of CGP-42456A include nuclease degradation, protein binding, plasma clearance, tissue distribution, cellular uptake, and subcellular localization . Significant bioavailabilities of CGP-42456A were achieved following subcutaneous, intra-peritoneal, and intra-tracheal administration .
Result of Action
The primary result of CGP-42456A’s action is the reduction of blood pressure . By inhibiting ACE and preventing the formation of angiotensin II, CGP-42456A induces vasodilation and reduces aldosterone secretion . This leads to a decrease in blood volume and blood pressure .
Action Environment
The action of CGP-42456A can be influenced by various environmental factors. For instance, the liver’s ability to metabolize the prodrug into its active form can be affected by liver health and function . Additionally, the bioavailability of CGP-42456A can be influenced by the method of administration, with significant bioavailabilities achieved following subcutaneous, intra-peritoneal, and intra-tracheal administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-benazepril involves several steps, including the preparation of key intermediates through asymmetric synthesis. One common method involves the use of aromatic aminotransferase from Enterobacter species to catalyze the asymmetric synthesis of benazepril intermediates . The reaction conditions typically include the use of sodium 4-methoxy-4-(2-nitrophenyl)-2-oxobutanoate as an amino acceptor and L-glutamate as an amino donor .
Industrial Production Methods: Industrial production of benazepril often employs large-scale asymmetric synthesis techniques. The process involves the use of specific enzymes to ensure high enantioselectivity and yield. The final product is obtained through a series of purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: ent-Benazepril undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, often involving halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of benazeprilat, its active metabolite .
Scientific Research Applications
ent-Benazepril has a wide range of scientific research applications:
Comparison with Similar Compounds
Enalapril: Another ACE inhibitor used to treat hypertension and heart failure.
Lisinopril: Known for its long duration of action and use in treating high blood pressure and heart failure.
Ramipril: Often used for its cardioprotective effects in patients with high cardiovascular risk.
Uniqueness: ent-Benazepril is unique due to its high potency, better stability, and lower side-effect profile compared to other ACE inhibitors. Its unique chemical structure allows for more efficient enzyme inhibition and therapeutic effects .
Properties
IUPAC Name |
2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFTKFZXHTYIP-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98626-50-7, 131064-75-0 | |
| Record name | Benazepril, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-42456A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENAZEPRIL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47FSF9B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENAZEPRIL, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV52P36A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of benazepril?
A1: Benazepril itself is inactive. It undergoes hydrolysis in vivo to form its active metabolite, benazeprilat. Benazeprilat exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE). []
Q2: How does ACE inhibition impact the renin-angiotensin-aldosterone system (RAAS)?
A2: ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, benazepril reduces the formation of angiotensin II. This leads to vasodilation, a decrease in aldosterone secretion, and ultimately, a reduction in blood pressure. []
Q3: What are the downstream effects of ACE inhibition by benazepril?
A3: Inhibiting ACE through benazepril administration leads to several beneficial effects, including:
- Vasodilation: Reduced angiotensin II levels result in relaxation of blood vessels, lowering blood pressure. []
- Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone release from the adrenal glands. This reduces sodium and water retention in the kidneys, further contributing to blood pressure control. []
- Cardioprotection: Benazepril has been shown to improve cardiac function in patients with heart failure and reduce the progression of diabetic nephropathy. [, ]
Q4: Does benazepril impact other vasoactive substances besides angiotensin II?
A4: Research suggests that benazepril can also influence the balance of other vasoactive substances. For instance, in a study using a rat model of ventricular remodeling, benazepril was found to decrease the levels of angiotensin II and thromboxane A2 (a vasoconstrictor) while increasing the levels of prostacyclin (a vasodilator). This indicates that benazepril's effects might extend beyond solely inhibiting ACE. []
Q5: What is the molecular formula and weight of benazepril?
A5: The molecular formula of benazepril is C24H28N2O5, and its molecular weight is 424.49 g/mol.
Q6: Are there any studies characterizing impurities found in benazepril?
A6: Yes, one study successfully isolated and characterized an unknown impurity present in benazepril using various chromatographic and spectroscopic methods. The impurity was identified as a hydroxylated benazepril derivative with the molecular formula C24H28N2O6, suggesting the presence of a hydroxyl function on the C17 carbon atom of the benazepril molecule. []
Q7: What are the primary applications of benazepril in veterinary medicine?
A7: In veterinary medicine, benazepril is approved for use in dogs with chronic heart failure, particularly those with chronic valvular disease. It is also recommended for dogs and cats with chronic renal failure. []
Q8: How does benazepril affect proteinuria and renal function in animal models?
A8: Studies in rats have shown that benazepril can reduce proteinuria and improve renal function in various models of kidney disease. For instance, in a rat model of diabetic nephropathy, benazepril treatment significantly reduced urinary protein excretion and improved glomerular filtration rate. [, ]
Q9: What is the effect of benazepril on cardiac function in animal models of heart failure?
A9: Benazepril has demonstrated beneficial effects on cardiac function in animal models of chronic heart failure. For example, in rats with chronic heart failure induced by abdominal aorta constriction, benazepril treatment improved heart function parameters such as left ventricular systolic blood pressure and left ventricular diastolic pressure. [, ]
Q10: Are there studies investigating the combination of benazepril with other drugs?
A10: Yes, several studies have investigated the effects of benazepril in combination with other medications:
- Benazepril and Valsartan: A study on nephrotic rats revealed that combining benazepril and valsartan was more effective at inducing the expression of the cell cycle inhibitor P27 in renal cells compared to monotherapy with either drug. []
- Benazepril and Salvia Miltiorrhiza: Combining benazepril with extracts of Salvia miltiorrhiza, a traditional Chinese medicine, demonstrated greater efficacy in improving glomerular filtration rate and reducing proteinuria in diabetic nephropathy patients compared to benazepril alone. []
- Leflunomide and Benazepril: This combination was found to be more effective than monotherapy in improving renal function and reducing renal injury in a rat model of diabetic nephropathy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



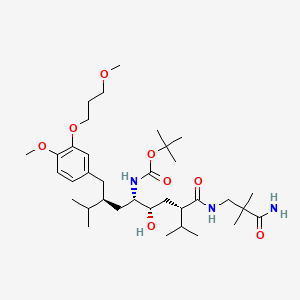
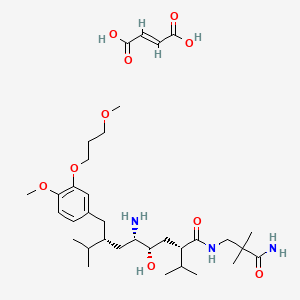

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
